Positional Isomer Differentiation: 7-Bromo vs. 6-Bromo Substitution on the 3-Aminomethyl Oxindole Scaffold
The 7-bromo positional isomer (target compound) and the 6-bromo positional isomer (CAS 1368757-46-3) are constitutional isomers with identical molecular formula (C₉H₉BrN₂O, MW 241.08) but distinct bromine placement on the fused phenyl ring . In the broader oxindole literature, the position of halogen substitution has been shown to produce substantial shifts in biological activity. For example, in a series of 3-(aminomethyl)indole derivatives, the 5-bromo substitution pattern produced significantly different Src kinase inhibitory activity compared to non-substituted analogs (compound 1a, IC₅₀ = 102.6 ± 1.16 μM) [1]. By extension, the 7-bromo vs. 6-bromo positional difference is expected to produce distinct steric and electronic environments that alter target binding, metabolic stability, and synthetic reactivity. In palladium-catalyzed cross-coupling reactions, the 7-position is sterically less hindered than the 6-position due to its peri-relationship to the 1-nitrogen, potentially enabling more facile oxidative addition [2].
| Evidence Dimension | Bromine substitution position and its predicted impact on steric accessibility for cross-coupling and biological target engagement |
|---|---|
| Target Compound Data | Bromine at position 7 (CAS 1368710-16-0); sterically peri to 1-NH, lower hindrance for Pd(0) oxidative addition |
| Comparator Or Baseline | Bromine at position 6 (CAS 1368757-46-3); bromine at position 5 (Ölgen compound series 2a-c, exact IC₅₀ values not reported for individual congeners); no bromine (compound 1a, IC₅₀ = 102.6 ± 1.16 μM for Src kinase) |
| Quantified Difference | Synthetic accessibility difference is qualitative: 7-bromo has lower steric hindrance than 6-bromo for metal-catalyzed couplings. Biological activity difference: 5-bromo vs. non-substituted produces measurable IC₅₀ shift (compound 1a IC₅₀ = 102.6 μM); analogous difference expected for 7-bromo vs. 6-bromo but not yet quantified in published literature. |
| Conditions | Src kinase inhibition assay (Ölgen et al., 2011); synthetic accessibility assessment based on steric parameters |
Why This Matters
For procurement in medicinal chemistry programs, the 7-bromo isomer provides a distinct vector for structure-activity relationship exploration that cannot be replicated by the 6-bromo or 5-bromo isomers, making it a non-substitutable building block for library synthesis.
- [1] Ölgen S, et al. Evaluation of novel aminomethyl indole derivatives as Src kinase inhibitors and antioxidant agents. Chemotherapy. 2011;57(1):1-11. doi:10.1159/000317764. View Source
- [2] Synthesis and cytotoxic evaluation of novel 3-substituted derivatives of 2-indolinone (uiindex.org). General principle of steric effects in Pd-catalyzed coupling reactions applied to oxindole scaffolds. View Source
